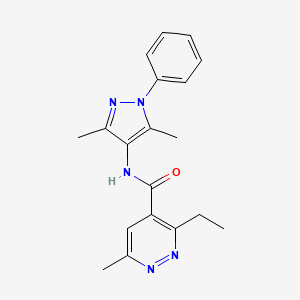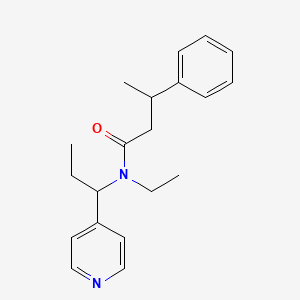
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The pyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the pyrazole and pyridazine rings through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.
3-ethyl-6-methylpyridazine: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine: A structurally similar compound with potential kinase inhibitory activity.
Uniqueness
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-5-17-16(11-12(2)21-22-17)19(25)20-18-13(3)23-24(14(18)4)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZZKDTNGJPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-5-[4-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B6968441.png)
![2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile](/img/structure/B6968447.png)
![Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B6968448.png)
![8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one](/img/structure/B6968461.png)

![tert-butyl N-methyl-N-[1-[(6-oxo-1H-pyridine-2-carbonyl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6968472.png)
![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
![3-[4-(2-hydroxyethyl)pyrazol-1-yl]-N,N-dimethylpropane-1-sulfonamide](/img/structure/B6968491.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-methylpyridin-3-yl)methanamine](/img/structure/B6968501.png)
![2-[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]ethanol](/img/structure/B6968504.png)
![4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968506.png)
![4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968512.png)
![[2-(methoxymethyl)-1,3-thiazol-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6968519.png)
![3-Methyl-3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamino]oxolan-2-one](/img/structure/B6968540.png)
